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molecular formula C21H31NO6 B1603718 tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate CAS No. 264208-58-4

tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate

Cat. No. B1603718
M. Wt: 393.5 g/mol
InChI Key: OHTLVKDBACKIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173038B1

Procedure details

1-tert-Butoxycarbonyl)-4-(4-methylphenylsulphonyloxymethyl)piperidine (40 g, 0.11 mol), (prepared as described for the starting material in Example 1), was added to a suspension of ethyl 4-hydroxy-3-methoxybenzoate (19.6 g, 0.1 mol) and potassium carbonate (28 g, 0.2 mol) in dry DMF (200 ml). After stirring at 95° C. for 2.5 hours, the mixture was cooled to ambient temperature and partitioned between water and ethyl acetate/ether. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. The resulting oil was crystallised from petroleum ether and the suspension was stored overnight at 5° C. The solid was collected by filtration, washed with petroleum ether and dried under vacuum to give ethyl 4(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxybenzoate (35 g, 89%).
Name
4-(4-methylphenylsulphonyloxymethyl)piperidine
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S([O:11][CH2:12][CH:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)(=O)=O)=CC=1.O[C:20]1[CH:30]=[CH:29][C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[CH:22][C:21]=1[O:31][CH3:32].[C:33](=[O:36])([O-])[O-:34].[K+].[K+]>CN(C=O)C>[C:13]([O:34][C:33]([N:16]1[CH2:15][CH2:14][CH:13]([CH2:12][O:11][C:20]2[CH:30]=[CH:29][C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[CH:22][C:21]=2[O:31][CH3:32])[CH2:18][CH2:17]1)=[O:36])([CH3:18])([CH3:14])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
4-(4-methylphenylsulphonyloxymethyl)piperidine
Quantity
40 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1CCNCC1
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OCC)C=C1)OC
Name
Quantity
28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
After stirring at 95° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate/ether
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting oil was crystallised from petroleum ether
WAIT
Type
WAIT
Details
the suspension was stored overnight at 5° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)COC1=C(C=C(C(=O)OCC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 161.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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